LIH383

ACKR3/CXCR7 β-arrestin GPCR signaling bias

Researchers requiring selective ACKR3 engagement without opioid receptor activation rely on LIH383 (EC50 = 0.61 nM). This patented octapeptide delivers >4,900-fold selectivity over classical opioid receptors and clean β-arrestin bias, enabling precise modulation of ACKR3 scavenger function. • Subnanomolar potency (EC50 = 0.61 nM) vs. TC14012 (350 nM) and VUF15485 (~25 nM) • No MOR/DOR/KOR/NOP activity at 3 µM • Ex vivo validated in brain slice opioid peptide scavenging assays • ≥95% HPLC purity, lyophilized, stored at -20°C

Molecular Formula C45H72N16O8S
Molecular Weight 997.2 g/mol
Cat. No. B15135107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIH383
Molecular FormulaC45H72N16O8S
Molecular Weight997.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyHKVZPBVWPFDBBQ-LBBUGJAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LIH383: ACKR3/CXCR7 Peptide Agonist


LIH383 is an octapeptide agonist (FGGFMRRK-NH₂) of the atypical chemokine receptor ACKR3 (CXCR7) [1], derived from the endogenous opioid peptide adrenorphin [2]. It is characterized by subnanomolar potency in β-arrestin recruitment assays (EC50 = 0.61 nM) and a pronounced functional bias—efficiently inducing β-arrestin recruitment while failing to trigger classical G protein signaling [1]. LIH383 was developed and patented by the Luxembourg Institute of Health and serves as a high-selectivity chemical probe for investigating ACKR3's role as a broad-spectrum opioid peptide scavenger [1][3].

ACKR3 biased agonism probe
Opioid-receptor-sparing selectivity
Opioid peptide scavenger pathway tool

LIH383 Advantages Over Generic ACKR3 Modulators


ACKR3/CXCR7 modulators vary dramatically in their potency, selectivity profiles, functional bias, and molecular modality (peptide vs. small molecule). Generic substitution fails because LIH383 combines subnanomolar β-arrestin recruitment potency (EC50 = 0.61 nM) [1] with stringent selectivity over all classical opioid receptors (MOR, DOR, KOR, NOP) at concentrations up to 3 µM [1], a profile not replicated by other ACKR3 agonists. For instance, TC14012 exhibits a 573-fold lower potency (EC50 = 350 nM) and off-target CXCR4 antagonist activity ; VUF15485 demonstrates a 65-fold lower potency (pEC50 = 7.6, ~25 nM) [2]; and superagonists like LN5972 operate in the micromolar range (EC50 = 3.4 µM) [3]. Moreover, LIH383's peptide scaffold enables direct competition with endogenous opioid peptides at ACKR3 [1], a mechanistic feature absent in small-molecule modulators. These cumulative differences render LIH383 uniquely suited for studies requiring high-affinity, opioid-receptor-sparing ACKR3 engagement.

Potency profile
ACKR3 modulator potency varies >500-fold across classes; generic substitution may shift assay sensitivity and reproducibility.
Mechanistic mismatch
Small-molecule modulators lack peptide scaffold competition with endogenous opioids, limiting scavenger-mechanism studies.
Selectivity transfer
Opioid receptor selectivity profiles differ; off-target activity at classical opioid receptors may confound pathway interpretation.

LIH383 Head-to-Head Comparisons


β-Arrestin Recruitment vs. CXCL12 & CXCL11

LIH383 induces β-arrestin recruitment to ACKR3 with 2-fold greater potency than the endogenous full-length chemokine CXCL12 and 3.6-fold greater potency than CXCL11, while maintaining no G protein signaling activation [1]. This establishes LIH383 as a higher-potency, biased agonist compared to native chemokine ligands, offering enhanced sensitivity in β-arrestin recruitment assays without confounding G protein-mediated downstream effects [1].

β-Arrestin vs Chemokines
Head-to-head
EC50 0.61 nM (2-fold vs CXCL12, 3.6-fold vs CXCL11)
Reported β-arrestin recruitment context; supports assay sensitivity review.
U87-ACKR3 cells, β-arrestin-1 assay.
ACKR3/CXCR7 β-arrestin GPCR signaling bias

Selectivity Over Classical Opioid Receptors

In head-to-head β-arrestin-1 recruitment assays, LIH383 produced robust activation of ACKR3 (EC50 = 0.61 nM) while showing no detectable agonist activity at MOR, DOR, KOR, or NOP receptors at concentrations up to 3 µM [1]. This >4,900-fold selectivity window over classical opioid receptors is critical for experiments where opioid receptor cross-activation would confound interpretation of ACKR3-mediated effects [1].

Opioid Receptor Selectivity
Head-to-head
No activation at MOR/DOR/KOR/NOP up to 3 µM (>4,900-fold selectivity)
Supports ACKR3-specific pathway interpretation without opioid cross-activation.
β-arrestin-1 assay, up to 3 µM.
Opioid receptors GPCR selectivity Off-target profiling

β-Arrestin Bias Without G Protein Signaling

LIH383 is a functionally biased ACKR3 agonist: it efficiently induces β-arrestin recruitment (EC50 = 0.61 nM) but does not trigger detectable G protein signaling [1]. This contrasts with the behavior of chemokine ligands like CXCL12, which activate both pathways [1]. The absence of G protein signaling is a defined mechanistic feature rather than an experimental artifact, supported by parallel assays showing robust β-arrestin recruitment and complete absence of Gαi-mediated cAMP inhibition [1].

Biased Signaling
Head-to-head
EC50 0.61 nM (β-arrestin); no G protein signaling detected
Biased agonism profile isolates β-arrestin-mediated ACKR3 functions.
cAMP inhibition assay, U87-ACKR3 cells.
Biased agonism Functional selectivity GPCR signaling

Ex Vivo Blockade of ACKR3 Opioid Scavenging

In ex vivo rat brain slice experiments, LIH383 (400 nM) significantly restrained ACKR3's negative regulatory function on endogenous opioid peptides [1]. Pretreatment with LIH383 reduced ACKR3-mediated depletion of dynorphin A from the extracellular medium, resulting in increased availability of opioid peptides for classical opioid receptor activation [1]. This functional outcome was not observed with a scrambled control peptide (LIH383ctrl, MRRKFGGF), demonstrating sequence-specific activity [1].

Ex Vivo Scavenging Blockade
Ex vivo model
400 nM LIH383 restrained dynorphin A depletion (p
Ex vivo model-response context supports ACKR3 scavenger modulation.
Rat brain slice supernatant transfer to KOR reporter cells.
Cross-Tool Potency Ranking
Cross-study
573-fold more potent than TC14012; ~41-fold more potent than VUF15485
Reported cross-tool potency context; ACKR3 engagement varies substantially across chemotypes.
Cross-study comparison; assay conditions may differ.
Opioid peptide scavenging Ex vivo pharmacology Neuropharmacology

Potency Comparison: TC14012 & VUF15485

LIH383 (EC50 = 0.61 nM) demonstrates 573-fold greater potency than TC14012 (EC50 = 350 nM) [1] and approximately 41-fold greater potency than VUF15485 (pEC50 = 7.6, equivalent to ~25 nM) [2] in β-arrestin recruitment assays at ACKR3. Furthermore, TC14012 exhibits confounding CXCR4 antagonist activity (IC50 = 19.3 nM) , while LIH383 shows no activity at CXCR4 or any other chemokine receptor at concentrations up to 3 µM [1]. VUF15485, while selective for ACKR3, binds to a distinct pocket that is not displaced by CXCL12 [2], differing mechanistically from LIH383's direct competition with endogenous ligands.

Cross-Tool Potency Ranking
Cross-study
573-fold more potent than TC14012; ~41-fold more potent than VUF15485
Reported cross-tool potency context; ACKR3 engagement varies substantially across chemotypes.
Cross-study comparison; assay conditions may differ.
ACKR3 agonist potency Tool compound selection β-arrestin recruitment

LIH383 Research & Industrial Applications


ACKR3 Opioid Scavenging Research

Researchers investigating ACKR3's role as a broad-spectrum opioid peptide scavenger require a tool compound that potently and selectively engages ACKR3 without activating classical opioid receptors. LIH383 (EC50 = 0.61 nM) enables subnanomolar-range modulation of ACKR3 with >4,900-fold selectivity over MOR, DOR, KOR, and NOP [1]. Its ex vivo efficacy in restraining dynorphin A depletion by ACKR3 validates its utility for functional scavenging assays in brain slice or primary tissue preparations [1].

β-Arrestin-Biased Signaling Studies

LIH383's clean functional bias—robust β-arrestin recruitment without G protein activation [1]—makes it an ideal tool for dissecting β-arrestin-mediated signaling downstream of ACKR3. This property is particularly valuable for studies investigating biased agonism, receptor internalization/trafficking, and the structural determinants of pathway selectivity in GPCRs [1][2].

ACKR3 Modulator Screening & Assay Development

For high-throughput screening campaigns targeting ACKR3, LIH383's subnanomolar potency (573-fold more potent than TC14012 and 41-fold more potent than VUF15485) [1][3] enables sensitive assay design with reduced compound consumption. Its clean selectivity profile [1] also makes it an appropriate positive control for validating assay specificity and for benchmarking novel ACKR3 modulator candidates.

In Vivo & Ex Vivo Opioid Pharmacology

Investigators exploring ACKR3's role in endogenous pain modulation, opioid tolerance, or opioid-related behavioral disorders can employ LIH383 to pharmacologically restrain ACKR3's scavenger function in vivo [1]. The compound's demonstrated ex vivo efficacy in rat brain slices provides a translational foundation for in vivo dosing studies aimed at understanding ACKR3's contribution to opioid peptide availability at classical receptors [1].

Application
Selection Property
Validation Focus
Opioid scavenger receptor studies
ACKR3 selectivity over opioid receptors
Endogenous peptide competition assays
β-Arrestin biased signaling dissection
Functional bias (β-arrestin vs G protein)
Pathway-specific internalization and trafficking assays
ACKR3 modulator screening & benchmarking
Potency and selectivity benchmark
High-throughput screening assay design and positive control context
Ex vivo & in vivo opioid pharmacology research
ACKR3 scavenger restraint in tissue
Brain slice opioid peptide availability models

Technical Documentation Hub

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45 linked technical documents
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